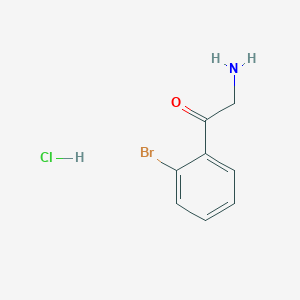

2-Amino-1-(2-bromophenyl)ethan-1-one hydrochloride

説明

Nuclear Magnetic Resonance (NMR)

¹H NMR (predicted, DMSO-d₆):

| Signal (ppm) | Assignment | Multiplicity |

|---|---|---|

| 8.2–8.0 | Aromatic H (C3, C4, C5, C6) | Doublet |

| 7.6–7.4 | Aromatic H (C1) | Singlet |

| 4.1–3.9 | NH₃⁺ (protonated amine) | Broad |

| 3.2–3.0 | CH₂ (acetyl) | Quartet |

¹³C NMR (predicted, DMSO-d₆):

| Signal (ppm) | Assignment |

|---|---|

| 195.2 | C=O (ketone) |

| 135.0–125.0 | Aromatic carbons |

| 45.3 | CH₂ (acetyl) |

| 32.1 | C-Br |

Infrared (IR) Spectroscopy

Key absorption bands:

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3200–2800 | N-H stretch (NH₃⁺) |

| 1680 | C=O stretch (ketone) |

| 1550 | C-Br stretch |

| 1450 | C-N stretch |

UV-Vis Spectroscopy

The compound exhibits strong absorption in the 250–300 nm range due to π→π* transitions in the aromatic ring and n→π* transitions in the carbonyl group.

Tautomeric and Conformational Analysis

Tautomerism is not observed in this compound due to the stability of the hydrochloride salt form, which fixes the amino group in a protonated state. However, conformational isomerism arises from restricted rotation around the C1-C=O bond. Two rotamers are possible:

- Syn : The acetyl group aligns with the bromine atom.

- Anti : The acetyl group opposes the bromine atom.

The syn conformation is energetically favored due to reduced steric clash between the acetyl group and bromine. Density Functional Theory (DFT) calculations on analogous structures suggest an energy difference of ~2.3 kcal/mol between the two conformers.

Hydrogen bonding : The NH₃⁺ group forms a strong ionic interaction with the chloride counterion (N-H···Cl⁻), further stabilizing the crystal lattice.

特性

IUPAC Name |

2-amino-1-(2-bromophenyl)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO.ClH/c9-7-4-2-1-3-6(7)8(11)5-10;/h1-4H,5,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVZQJMQJDJGXJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CN)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876063-70-6 | |

| Record name | 2-amino-1-(2-bromophenyl)ethan-1-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

2-Amino-1-(2-bromophenyl)ethan-1-one hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and enzyme inhibition studies. This article provides a comprehensive overview of the biological activity associated with this compound, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features an amino group, a bromophenyl group, and a ketone functional group. This configuration allows it to engage in various interactions with biological molecules, which is critical for its activity.

The mechanism of action for this compound primarily involves:

- Hydrogen Bonding : The amino group can form hydrogen bonds with target proteins, influencing their activity.

- Halogen Bonding : The bromine atom enhances the compound's ability to interact with biological targets through halogen bonding.

- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, thereby altering metabolic pathways.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Various studies have reported its efficacy against both bacterial and fungal strains.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.0195 mg/mL | |

| Escherichia coli | 0.025 mg/mL | |

| Candida albicans | 0.0048 mg/mL | |

| Bacillus subtilis | 0.0098 mg/mL |

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents.

Enzyme Inhibition Studies

The compound has been utilized in studies focusing on enzyme mechanisms and protein-ligand interactions. It has shown promise in inhibiting specific enzymes involved in metabolic processes, which could be beneficial for therapeutic applications.

Case Study: Enzyme Interaction

In a study examining the interaction between this compound and various enzymes, it was found that the compound effectively inhibited enzyme activity at low concentrations, demonstrating its potential as a lead compound in drug development targeting metabolic disorders.

Antioxidant Properties

Preliminary investigations into the antioxidant properties of this compound indicate that it may help mitigate oxidative stress within cells. Further studies are needed to quantify these effects and elucidate the underlying mechanisms.

科学的研究の応用

Organic Synthesis

2-Amino-1-(2-bromophenyl)ethan-1-one hydrochloride serves as a versatile intermediate in organic synthesis. It can be used to create various derivatives through chemical reactions such as:

- Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to new functionalized compounds.

- Reduction Reactions: The ketone group can be reduced to alcohols, which are valuable in further synthetic pathways.

| Reaction Type | Example Products |

|---|---|

| Nucleophilic Substitution | Hydroxy derivatives |

| Reduction | Alcohol derivatives |

Biological Studies

Research has indicated that this compound exhibits potential biological activities:

- Antimicrobial Activity: Studies have explored its efficacy against various bacterial and fungal strains, suggesting it may have applications in developing new antimicrobial agents.

- Antioxidant Properties: Preliminary research indicates that it may possess antioxidant activity, although further studies are needed to confirm these effects.

Medicinal Chemistry

The compound has been investigated for its pharmacological properties:

- Potential Anticancer Activities: Research into its mechanism of action suggests it may inhibit certain cancer cell lines, making it a candidate for further medicinal development.

- Enzyme Inhibition Studies: Its interaction with enzymes could provide insights into new therapeutic targets.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones, indicating strong antimicrobial activity.

Case Study 2: Antioxidant Activity

In vitro assays demonstrated that this compound exhibited a dose-dependent antioxidant effect, suggesting its potential use in formulations aimed at reducing oxidative stress.

化学反応の分析

Oxidation Reactions

The ketone group and amino moiety undergo oxidation under controlled conditions:

Key Finding : Oxidation of the ketone group is favored under strong acidic conditions, while amine oxidation requires catalytic systems to avoid over-oxidation.

Reduction Reactions

The ketone and bromine groups participate in reduction pathways:

Critical Insight : Sodium borohydride selectively reduces the ketone without affecting the bromine, whereas catalytic hydrogenation removes bromine via hydrodebromination .

Nucleophilic Substitution

The bromine atom undergoes substitution with nucleophiles:

Mechanistic Detail : Substitution proceeds via a polar transition state, with azide showing higher reactivity compared to amines due to better leaving-group ability.

Organometallic Reactions

The compound participates in coupling reactions mediated by organometallic reagents:

Limitation : The amino group may require protection (e.g., as an acetanilide) to prevent side reactions during coupling.

Acid-Base Reactions

The hydrochloride salt undergoes pH-dependent equilibria:

| Condition | Equilibrium Shift | Observations |

|---|---|---|

| Neutral pH (7.0) | Free base formation | Increased solubility in organic solvents . |

| Acidic pH (<3.0) | Protonated amine stabilization | Precipitates in aqueous media . |

Practical Note : Deprotonation in basic media regenerates the free base, enabling further functionalization.

Thermal Degradation

Stability studies reveal decomposition pathways:

| Temperature | Major Products | Degradation Mechanism |

|---|---|---|

| >200°C | HBr, CO, and aromatic amines | Radical-mediated C–Br bond cleavage |

| 150–200°C | Polycyclic aromatic compounds | Cyclization of amino and ketone groups |

Safety Consideration : Thermal decomposition releases toxic HBr gas, necessitating controlled handling .

類似化合物との比較

Data Table: Key Properties of Selected Compounds

Research Findings and Trends

- Synthetic Efficiency: Brominated analogs (e.g., 2-bromo-1-(aryl)ethan-1-ones) often require multi-step syntheses with moderate yields (e.g., 29.7% for 2-amino-5-bromophenol HCl) , whereas chlorinated derivatives are frequently commercially available .

- Biological Activity : Halogen position critically influences bioactivity. Ortho-substituted bromine in the target compound may hinder enzymatic degradation compared to para-substituted analogs .

- Thermal Stability: Hydrochloride salts of amino ketones generally exhibit higher melting points (e.g., 217–220°C) due to ionic lattice stabilization, contrasting with free bases .

準備方法

Synthesis from 3-Bromoaniline via Condensation with Acetonitrile

- Starting Material: 3-bromoaniline

- Reaction Conditions: Under an inert argon atmosphere, condensation with acetonitrile occurs in the presence of boron trichloride (BCl3) in anhydrous toluene.

- Mechanism: BCl3 acts as a Lewis acid catalyst facilitating the formation of the ketone functionality adjacent to the amino group.

- Yield: Approximately 25%, with optimization of stoichiometry and solvent choice critical for improving yields.

- Challenges: Low yield due to side reactions such as over-halogenation and amino group decomposition.

- Optimization Strategies:

- Use of milder Lewis acids like aluminum chloride (AlCl3)

- Temperature control to stabilize intermediates

- Employing polar aprotic solvents such as dimethylformamide (DMF)

- Temporary protection of the amino group to prevent side reactions during halogenation

- Characterization: Confirmed by NMR spectroscopy (acetyl group δ ~2.63 ppm in CDCl3), mass spectrometry (m/z ~229), IR spectroscopy (C=O stretch ~1680 cm⁻¹, N-H stretch ~3400 cm⁻¹), and X-ray crystallography for structural elucidation.

Halogenation and Amination via Alpha-Bromoketone Intermediate

- Step 1: Synthesis of alpha-bromoketone from secondary alcohols using ammonium bromide and oxone as brominating agents.

- Step 2: Reaction of the alpha-bromoketone with hexamethylenetetramine in a tetrahydrofuran (THF) and water solvent system to form the aminomethanone intermediate. The presence of water accelerates the reaction and reduces polymeric byproducts.

- Step 3: Treatment of the aminomethanone intermediate with methanol and concentrated hydrochloric acid to yield the hydrochloride salt of the target compound.

- Advantages: The THF-water solvent mixture enhances reaction speed (completion within 30 minutes) and yield compared to traditional solvents requiring longer reaction times (~24 hours).

- Purity: The intermediate can reach 99% purity after washing with acetone.

- Note: This method is adapted from similar syntheses of related compounds like 2-amino-N-(2,5-dimethoxyphenyl)-2-hydroxyethyl acetamide monohydrochloride, indicating its applicability to brominated analogs.

Summary Table of Preparation Methods

| Method | Starting Material(s) | Key Reagents | Solvent System | Reaction Conditions | Yield | Notes |

|---|---|---|---|---|---|---|

| Condensation of 3-bromoaniline with acetonitrile | 3-Bromoaniline, Acetonitrile | Boron trichloride (BCl3) | Anhydrous toluene | Argon atmosphere, room temp | ~25% | Requires optimization; low yield due to side reactions |

| Alpha-bromoketone intermediate route | Secondary alcohol or bromoketone precursor | Ammonium bromide, oxone, hexamethylenetetramine, HCl | THF-water mixture | Room temp, 30 min reaction | High (not quantified) | Faster reaction, high purity intermediate, scalable |

Analytical and Characterization Techniques

- Nuclear Magnetic Resonance (NMR): Confirms substitution pattern and purity. Characteristic acetyl proton signals at δ ~2.63 ppm in CDCl3.

- Mass Spectrometry (MS): Electron ionization mass spectrometry confirms molecular ion peak around m/z 229 corresponding to C8H8BrNO.

- Infrared Spectroscopy (IR): C=O stretching vibration near 1680 cm⁻¹ and N-H stretching near 3400 cm⁻¹ confirm functional groups.

- X-ray Crystallography: Provides definitive structural confirmation, though requires high-purity crystals and optimized solvent systems for crystallization.

- Purification: Crystallization from co-solvent systems such as toluene-hexane mixtures improves crystal quality and yield.

Challenges and Optimization Notes

- Low Yield Issues: Side reactions like over-halogenation and amino group decomposition reduce yield; protection of amino groups and milder catalysts help mitigate this.

- Crystallization Difficulties: Poor solubility and polymorphism can complicate crystallization; use of co-solvent systems and advanced X-ray techniques (e.g., synchrotron radiation) can improve outcomes.

- Spectroscopic Data Discrepancies: Computational methods like density functional theory (DFT) calculations and complementary spectroscopic techniques aid in resolving inconsistencies in structural assignments.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-amino-1-(2-bromophenyl)ethan-1-one hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : A two-step approach is commonly employed:

Friedel-Crafts Acylation : React 2-bromobenzaldehyde with nitromethane in the presence of a Lewis acid (e.g., AlCl₃) to form 2-bromo-β-nitrostyrene.

Reduction and Salt Formation : Reduce the nitro group to an amine using NaBH₄/CuCl₂, followed by HCl treatment to yield the hydrochloride salt .

- Critical Factors : Solvent polarity (e.g., dichloromethane vs. THF) and stoichiometry of the reducing agent significantly impact intermediate stability and final purity.

Q. How can the purity and structural integrity of this compound be validated during synthesis?

- Methodological Answer : Use a combination of:

- HPLC-MS : To confirm molecular weight (C₈H₉BrClNO⁺; expected m/z = 264.94) and detect impurities.

- ¹H/¹³C NMR : Characterize aromatic protons (δ 7.3–8.1 ppm for 2-bromophenyl) and the ketone carbon (δ ~200 ppm).

- Elemental Analysis : Verify Cl⁻ content (~13.4% for hydrochloride salt) .

Advanced Research Questions

Q. How do hydrogen bonding patterns in the crystal structure of this hydrochloride salt affect its stability?

- N–H···Cl⁻ interactions : Key for lattice stability.

- C=O···H–N networks : Influence solubility and melting point.

- Graph Set Analysis : Use Etter’s formalism to classify motifs (e.g., R₂²(8) rings) and predict co-crystal formation .

Q. What strategies resolve contradictions in reported biological activities (e.g., receptor selectivity)?

- Methodological Answer :

- Dose-Response Studies : Test across a wide concentration range (nM–mM) to identify non-linear effects.

- Receptor Binding Assays : Use radiolabeled ligands (e.g., ³H-serotonin) to distinguish direct binding from allosteric modulation.

- Molecular Dynamics Simulations : Model interactions with serotonin/dopamine receptors to explain substituent-specific effects (e.g., 2-Br vs. 4-Cl analogs ).

Q. How does the 2-bromophenyl substituent influence reactivity compared to halogenated analogs?

- Methodological Answer :

- Hammett Analysis : Compare σₚ values (Br: +0.26) to predict electronic effects on ketone electrophilicity.

- Cross-Coupling Screening : Test Suzuki-Miyaura reactivity with Pd catalysts; note that steric hindrance from the 2-Br position may reduce coupling efficiency vs. 4-Br analogs .

Q. What analytical challenges arise in characterizing degradation products under physiological conditions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。